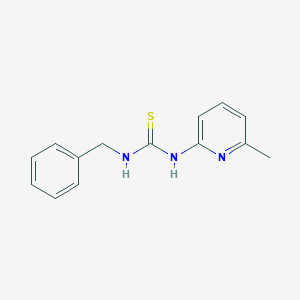![molecular formula C21H18F3N5O3S B292541 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-{2,5-dioxo-4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B292541.png)
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-{2,5-dioxo-4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-{2,5-dioxo-4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide is a synthetic compound that has gained attention in scientific research due to its potential to exhibit biological activity. This compound is commonly referred to as TAK-659 and is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
作用機序
TAK-659 works by inhibiting the activity of BTK, which is a key component in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are involved in the immune response. By inhibiting BTK, TAK-659 prevents the activation of B-cells and ultimately leads to their death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on the immune system. In preclinical studies, TAK-659 has been shown to reduce the number of B-cells in the blood and lymphatic tissues. This reduction in B-cells is accompanied by a decrease in the levels of various cytokines and chemokines, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using TAK-659 in laboratory experiments is that it is a highly selective inhibitor of BTK. This means that it has minimal off-target effects and is less likely to interfere with other cellular pathways. However, one limitation of TAK-659 is that it has poor solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for the research and development of TAK-659. One potential area of focus is the use of TAK-659 in combination with other drugs for the treatment of B-cell malignancies. Another area of interest is the investigation of TAK-659 in the treatment of autoimmune diseases and inflammatory disorders. Additionally, there is ongoing research to improve the solubility and bioavailability of TAK-659, which could make it a more effective therapeutic agent.
合成法
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with 2,5-dioxo-4-(3-trifluoromethyl)phenylpiperazine, followed by the reaction with 2-bromo-N-(2-hydroxyethyl)acetamide. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
TAK-659 has been the subject of numerous scientific studies due to its potential as a therapeutic agent for the treatment of various diseases. Its primary use has been in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, TAK-659 has also been investigated for its potential in the treatment of autoimmune diseases and inflammatory disorders.
特性
分子式 |
C21H18F3N5O3S |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[2,5-dioxo-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H18F3N5O3S/c1-12-6-13(2)26-20(16(12)8-25)33-11-17(30)27-29-10-18(31)28(9-19(29)32)15-5-3-4-14(7-15)21(22,23)24/h3-7H,9-11H2,1-2H3,(H,27,30) |
InChIキー |
VHRAKNYNRLLUET-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NN2CC(=O)N(CC2=O)C3=CC=CC(=C3)C(F)(F)F)C |
正規SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NN2CC(=O)N(CC2=O)C3=CC=CC(=C3)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)

![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)
![2,4-Bis(isopropylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292466.png)
![3-amino-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292467.png)
![N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea](/img/structure/B292468.png)
![2-(allylsulfanyl)-3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292470.png)
![3-(2-methylphenyl)-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292471.png)
![[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B292472.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292474.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292475.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292477.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-cyclohexyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292481.png)
![({2-[(Cyanomethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B292482.png)